2-((Tetrahydro-2H-pyran-2-yl)methoxy)isonicotinic acid
Overview
Description
2-((Tetrahydro-2H-pyran-2-yl)methoxy)isonicotinic acid is a chemical compound that features a tetrahydropyran ring attached to an isonicotinic acid moiety through a methoxy linkage
Mechanism of Action
Target of Action
The exact target of “2-((Tetrahydro-2H-pyran-2-yl)methoxy)isonicotinic acid” is currently unknown due to the lack of specific studies on this compound .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways affected by “this compound”. Similar compounds may interact with various biochemical pathways based on their functional groups .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are currently unknown. These properties are crucial for understanding the bioavailability of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Without specific studies, it’s challenging to determine how these factors might influence "this compound" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tetrahydro-2H-pyran-2-yl)methoxy)isonicotinic acid typically involves the reaction of tetrahydropyran-2-methanol with isonicotinic acid under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of isonicotinic acid chloride to form the desired ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-((Tetrahydro-2H-pyran-2-yl)methoxy)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester linkage to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Tetrahydro-2H-pyran-2-yl)methoxy)isonicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran-2-methanol: Shares the tetrahydropyran ring but lacks the isonicotinic acid moiety.
Tetrahydropyran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of the methoxy linkage.
2-Methyltetrahydropyran: Contains a methyl group instead of the methoxy and isonicotinic acid groups
Uniqueness
2-((Tetrahydro-2H-pyran-2-yl)methoxy)isonicotinic acid is unique due to its combination of the tetrahydropyran ring and the isonicotinic acid moiety. This structure imparts distinct chemical properties and potential biological activities, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(oxan-2-ylmethoxy)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-12(15)9-4-5-13-11(7-9)17-8-10-3-1-2-6-16-10/h4-5,7,10H,1-3,6,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXJNYGMAIUKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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